Saquinavir-d9
Vue d'ensemble
Description
Saquinavir-d9 est une forme deutérée du saquinavir, un inhibiteur de la protéase du VIH. Il est principalement utilisé comme étalon interne pour la quantification du saquinavir par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou par chromatographie liquide-spectrométrie de masse (LC-MS) . Le saquinavir lui-même a été le premier inhibiteur de la protéase mis au point pour le traitement du VIH, modifiant considérablement le paysage thérapeutique de cette maladie .
Applications De Recherche Scientifique
Saquinavir-d9 has several scientific research applications:
Mécanisme D'action
Saquinavir-d9, étant un isotopologue du saquinavir, partage le même mécanisme d’action. Le saquinavir inhibe l’enzyme protéase du VIH-1, qui est essentielle à la maturation des particules virales infectieuses. En se liant au site actif de la protéase, le saquinavir empêche le clivage des polyprotéines virales, inhibant ainsi la réplication du virus . Les cibles moléculaires impliquées comprennent l’enzyme protéase du VIH-1 et les voies liées à la réplication virale .
Analyse Biochimique
Biochemical Properties
Saquinavir-d9, like Saquinavir, is a potent inhibitor of HIV-1 and HIV-2 protease . This interaction with the protease enzyme is crucial for the antiviral activity of this compound .
Cellular Effects
This compound affects various types of cells, particularly those infected with HIV. By inhibiting the HIV protease, it prevents the virus from replicating within the cell . This has a significant impact on cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the HIV protease, an enzyme critical for the life cycle of the virus . This binding inhibits the activity of the protease, preventing it from cleaving the viral polyprotein into individual functional proteins . This inhibition disrupts the replication of the virus .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Studies on Saquinavir have shown that its bioavailability can be significantly increased when co-administered with ritonavir .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Saquinavir. Saquinavir is metabolized primarily by the CYP3A enzyme .
Subcellular Localization
Given its role as an HIV protease inhibitor, it is likely to be found in the same subcellular locations as the HIV protease, primarily in the cytoplasm .
Méthodes De Préparation
La préparation du Saquinavir-d9 implique l’incorporation d’atomes de deutérium dans la molécule de saquinavir. Cela est généralement réalisé par des voies synthétiques qui remplacent les atomes d’hydrogène par du deutérium. Une méthode courante implique l’utilisation de réactifs deutérés dans le processus de synthèse. Par exemple, des solvants deutérés et des agents réducteurs deutérés peuvent être utilisés pour introduire du deutérium dans la molécule .
La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Le processus implique plusieurs étapes, notamment la synthèse de composés intermédiaires, la purification et la deutération finale. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Saquinavir-d9, comme son homologue non deutéré, subit diverses réactions chimiques. Celles-ci incluent :
Oxydation : Le saquinavir peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent convertir le saquinavir en ses formes réduites.
Substitution : Le saquinavir peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Les principaux produits formés à partir de ces réactions sont généralement des métabolites hydroxylés ou réduits, qui sont souvent inactifs par rapport au composé parent .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
Saquinavir-d9 peut être comparé à d’autres inhibiteurs de la protéase du VIH tels que :
Indinavir : Comme le saquinavir, il inhibe l’enzyme protéase du VIH, mais présente des propriétés pharmacocinétiques différentes.
Darunavir : Connu pour sa forte puissance et sa capacité à inhiber les souches résistantes du VIH.
This compound est unique en raison de sa nature deutérée, qui offre des avantages dans les applications analytiques en améliorant la précision et l’exactitude des méthodes de quantification .
Activité Biologique
Saquinavir-d9 is a deuterated form of saquinavir, an HIV protease inhibitor that has been extensively studied for its biological activity against HIV-1 and its potential applications in cancer treatment. This article delves into the biological mechanisms, pharmacokinetics, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.
Overview of Saquinavir
Saquinavir was the first protease inhibitor approved for the treatment of HIV-1, significantly altering the landscape of HIV therapy. Its mechanism involves the inhibition of the HIV-1 protease enzyme, which is crucial for viral maturation and replication. Saquinavir is typically administered in combination with other antiretrovirals due to its low oral bioavailability (approximately 4%) and extensive first-pass metabolism .
This compound operates similarly to its parent compound, inhibiting the protease enzyme critical for HIV-1 lifecycle. The drug mimics the peptide bond cleaved by HIV protease, preventing the maturation of viral particles and thereby reducing viral load in infected individuals. This mechanism is illustrated in the following table:
Mechanism | Description |
---|---|
Target Enzyme | HIV-1 Protease |
Action | Competitive inhibition of protease activity |
Result | Production of immature, non-infectious viral particles |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:
Parameter | Value |
---|---|
Bioavailability | ~4% (increased with ritonavir) |
Volume of Distribution | ~700 L |
Protein Binding | ~98% |
Metabolism | Primarily via CYP3A4 |
Elimination Route | Fecal excretion (81-88%) |
Biological Activity Against Cancer
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects across various cancer cell lines, including cervical cancer and Kaposi's sarcoma.
Case Study: Cervical Cancer
A study evaluated the effects of Saquinavir on cervical cancer cell lines (HeLa, CaSki) at concentrations ranging from 5 to 80 μM. The findings indicated:
- Inhibition of Cell Proliferation: Saquinavir showed significant inhibition of cell growth compared to control groups.
- Mechanism: The drug was found to modulate proteasomal activity and induce apoptosis independently of its anti-HIV effects .
Table: Antitumor Effects of this compound
Cancer Type | Cell Line(s) | IC50 (μM) | Effects Observed |
---|---|---|---|
Cervical Cancer | HeLa, CaSki | 10-15 | Reduced proliferation and invasion |
Kaposi's Sarcoma | KS cells | 5-20 | Inhibition of angiogenesis |
Glioblastoma | U373 | 15-25 | Induction of apoptosis |
Research Findings
- Antiviral Activity: In vitro studies have shown that this compound effectively inhibits replication of clinical isolates of HIV-1 in various cell-based assays .
- Cancer Treatment Potential: Research indicates that Saquinavir can reduce tumor growth and invasion in models of Kaposi's sarcoma and cervical cancer through mechanisms such as apoptosis induction and inhibition of angiogenesis .
- Combination Therapy: When used with ritonavir, this compound's bioavailability significantly increases, enhancing its antiviral efficacy .
Propriétés
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-ABBOPLMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662189 | |
Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.22 g/100 mL @ 25 °C | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic. | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS No. |
1356355-11-7, 127779-20-8 | |
Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.